2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Description
Overview of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine as a Research Compound
This compound, designated by Chemical Abstracts Service number 879488-19-4, represents a highly specialized research chemical compound characterized by its distinctive molecular architecture. The compound exhibits a molecular formula of C7H12IN3 with a molecular weight of 265.1 grams per mole, establishing it as a medium-molecular-weight heterocyclic compound suitable for diverse research applications. The compound's structure incorporates a 4-iodopyrazole ring system linked through an ethylene bridge to a dimethylamine functional group, creating a bifunctional molecule with both aromatic and aliphatic characteristics.
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(4-iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, reflecting its systematic structural organization. Research applications for this compound span multiple scientific disciplines, including medicinal chemistry, synthetic organic chemistry, and materials science. The compound's utility as a building block stems from its dual functionality, wherein the iodopyrazole moiety provides opportunities for metal-catalyzed coupling reactions while the dimethylamine group offers nucleophilic reactivity and potential for further functionalization.
Commercial availability of this compound through specialized chemical suppliers confirms its recognized value in research settings, with purity specifications typically exceeding 95 percent. The compound exists as a liquid at room temperature and requires careful storage conditions to maintain chemical stability and integrity. Research investigations have demonstrated the compound's compatibility with standard organic solvents and its stability under typical laboratory conditions, making it accessible for routine synthetic transformations.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 879488-19-4 | |
| Molecular Formula | C7H12IN3 | |
| Molecular Weight | 265.1 g/mol | |
| Physical State | Liquid | |
| Purity (Commercial) | >95% |
Historical Context and Discovery
The development of this compound emerges from the broader historical context of pyrazole chemistry, which traces its origins to the foundational work of Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" and established the fundamental synthetic methodologies that would eventually enable the preparation of complex pyrazole derivatives like this compound. The historical progression from simple pyrazole synthesis to sophisticated substituted derivatives reflects decades of methodological advancement in heterocyclic chemistry.
The synthesis of pyrazole itself was achieved by Emil Buchner in 1889 through decarboxylation of 3,4,5-tricarboxylic acid with pyrazole, establishing the fundamental structural framework upon which subsequent derivatives would be built. Hans von Pechmann's classical synthesis method from 1898, utilizing acetylene and diazomethane, provided alternative synthetic approaches that expanded the accessibility of pyrazole chemistry. These early discoveries established the theoretical and practical foundations necessary for developing more complex pyrazole derivatives incorporating halogen substitution and amine functionalization.
The specific compound this compound represents a modern advancement in pyrazole chemistry, combining multiple functional elements that were individually developed over the course of heterocyclic chemistry evolution. The incorporation of iodine substitution at the 4-position of the pyrazole ring reflects advanced understanding of halogen chemistry and its applications in synthetic transformations. The attachment of the dimethylaminoethyl side chain demonstrates sophisticated approaches to creating bifunctional molecules that combine aromatic heterocycles with aliphatic amine functionality.
Research databases first recorded this specific compound in the early 21st century, coinciding with the expansion of combinatorial chemistry and high-throughput synthesis methodologies. The compound's emergence reflects the pharmaceutical industry's increasing focus on pyrazole-containing molecules as potential therapeutic agents and synthetic intermediates. Contemporary research interest in this compound builds upon decades of accumulated knowledge regarding pyrazole chemistry, halogen substitution effects, and amine functionalization strategies.
Rationale for Academic Interest in Pyrazole Derivatives
Academic interest in pyrazole derivatives, including this compound, stems from the exceptional pharmacological versatility demonstrated by this class of compounds across multiple therapeutic areas. Pyrazole derivatives have exhibited remarkable biological activities including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitor properties. This broad spectrum of biological activities makes pyrazole derivatives particularly attractive for drug discovery research and pharmaceutical development initiatives.
The structural characteristics of pyrazole derivatives contribute significantly to their pharmacological importance, as the five-membered aromatic ring containing two adjacent nitrogen atoms provides unique electronic properties and hydrogen bonding capabilities. The amphoteric nature of pyrazole compounds, acting as both acids and bases due to their nitrogen content, enables diverse interactions with biological targets and synthetic reagents. These fundamental properties make pyrazole derivatives excellent scaffolds for medicinal chemistry applications and synthetic methodology development.
Research investigations have demonstrated that specific substitution patterns on the pyrazole ring can dramatically influence biological activity and selectivity profiles. The incorporation of halogen atoms, particularly iodine, at the 4-position of pyrazole rings has been shown to enhance biological potency and provide opportunities for further synthetic elaboration through metal-catalyzed coupling reactions. The combination of halogen substitution with amine functionalization, as exemplified by this compound, creates compounds with potential for dual-mode biological activity and synthetic utility.
Contemporary pharmaceutical research has identified pyrazole moieties among the highly utilized ring systems for small molecule drug development by the United States Food and Drug Administration. Notable therapeutic agents containing pyrazole rings include celecoxib for inflammation management and zaleplon for sleep disorders, demonstrating the clinical relevance of this chemical class. The success of pyrazole-containing pharmaceuticals has stimulated continued academic interest in developing new pyrazole derivatives with enhanced properties and novel mechanisms of action.
Scope and Objectives of the Research Outline
This research outline establishes a comprehensive framework for understanding this compound within the broader context of pyrazole chemistry and its applications in contemporary scientific research. The primary objective involves synthesizing current knowledge regarding this specific compound while identifying gaps in understanding that merit further investigation. The outline encompasses chemical characterization, synthetic methodologies, structural analysis, and potential applications across multiple research disciplines.
The scope of investigation includes detailed examination of the compound's physical and chemical properties, with particular emphasis on how the iodine substitution and dimethylamine functionalization influence overall molecular behavior. Structural analysis objectives focus on understanding conformational preferences, electronic properties, and intermolecular interactions that govern the compound's reactivity and stability. Synthetic methodology examination aims to evaluate current preparation routes and identify opportunities for improved synthetic efficiency and scalability.
Research applications represent a central component of this outline, with objectives including assessment of the compound's utility as a synthetic intermediate, evaluation of its potential biological activities, and exploration of its role in materials science applications. The investigation encompasses both fundamental research questions regarding structure-activity relationships and practical considerations for laboratory utilization and commercial development. Special attention focuses on the compound's compatibility with established synthetic transformations and its potential for generating novel chemical entities.
The outline addresses methodological considerations for working with this compound, including optimal storage conditions, handling procedures, and analytical characterization techniques. Quality control objectives emphasize the importance of maintaining high purity standards and developing reliable analytical methods for compound identification and quantification. Safety considerations, while excluded from detailed discussion per the specified restrictions, remain implicit in the overall research framework through emphasis on proper laboratory practices and standard chemical handling protocols.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFQTDKYYROHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734767 | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-19-4 | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation and Iodination
- The pyrazole core is typically synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or related precursors.
- Iodination at the 4-position of the pyrazole ring is achieved through electrophilic substitution using iodine sources under controlled conditions.
- For example, bromination of pyrazole derivatives has been performed by adding bromine dropwise to a solution of the pyrazole in acetic acid under ice cooling, followed by isolation of the halogenated product. By analogy, iodination would follow similar electrophilic aromatic substitution protocols, using iodine or iodinating reagents under acidic or neutral conditions to selectively introduce iodine at the 4-position of the pyrazole ring.
Alkylation with N,N-Dimethylethanamine Side Chain
- The key step involves alkylation of the halogenated pyrazole intermediate with a 2-chloroethyl-N,N-dimethylamine or a similar alkylating agent.
- This nucleophilic substitution reaction is typically facilitated by a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen and promote substitution at the alkyl halide.
- The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 85–130°C) for several hours to ensure complete conversion.
Purification and Isolation
- After the reaction, the mixture is worked up by evaporation of solvents and purification through chromatographic techniques such as silica gel column chromatography using mixtures of dichloromethane (DCM) and methanol (MeOH).
- The final product is typically isolated as an off-white solid with yields reported around 79% in related syntheses.
Detailed Experimental Conditions from Literature
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Iodination of Pyrazole | Iodine or iodine source; acetic acid; ice bath; slow addition | Selective 4-position iodination; precipitate formation |
| Alkylation | 2-Chloroethyl-N,N-dimethylamine; base (K2CO3 or NaH); DMF; 85–130°C; 12 h | Nucleophilic substitution on pyrazole N-1 |
| Purification | Solvent evaporation; silica gel chromatography (DCM/MeOH) | Off-white solid; yield ~79% |
Representative Preparation Procedure (Adapted from Research)
Iodination: Dissolve 1H-pyrazole in acetic acid and cool in an ice bath. Add iodine dropwise while stirring to achieve selective iodination at the 4-position. Filter and wash the precipitate to obtain 4-iodo-1H-pyrazole.
Alkylation: In a microwave vial or sealed reaction vessel, combine 4-iodo-1H-pyrazole with 2-chloroethyl-N,N-dimethylamine and potassium carbonate in DMF/water mixture (4:1). Degas with argon and heat at 130°C for 12 hours.
Workup: Evaporate solvent under reduced pressure. Purify the residue by column chromatography using DCM/MeOH mixtures to isolate pure 2-(4-iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine.
Yield: Approximately 79% isolated yield reported for related compounds under similar conditions.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms methyl groups on the dimethylamino moiety and pyrazole ring protons.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula accuracy.
- X-ray Crystallography: Used for unambiguous structural confirmation when single crystals are available.
- Chromatography (HPLC or LC-MS): Used to assess purity and reaction completion.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 1H-pyrazole, iodine, 2-chloroethyl-N,N-dimethylamine |
| Key Reactions | Electrophilic iodination; nucleophilic alkylation |
| Solvents | Acetic acid (iodination), DMF/H2O (alkylation) |
| Base | Potassium carbonate or sodium hydride |
| Temperature | 0°C to ice bath (iodination), 85–130°C (alkylation) |
| Reaction Time | Minutes to hours (iodination), ~12 hours (alkylation) |
| Purification | Silica gel chromatography (DCM/MeOH) |
| Typical Yield | ~64–79% depending on step and conditions |
| Product State | Off-white solid |
This synthesis approach is consistent with standard organic chemistry protocols for preparing substituted pyrazole derivatives with alkylamine side chains. The iodination step requires careful control to achieve regioselectivity, and the alkylation step benefits from polar aprotic solvents and appropriate bases to drive nucleophilic substitution efficiently. The methodology is scalable and adaptable for research and industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the N,N-dimethylethanamine group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
The following analysis compares 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine with structurally and functionally related compounds, focusing on structural motifs, therapeutic applications, and pharmacological findings.
Structural Analogues with Pyrazole Moieties
Key Insights :
- The iodine atom in the pyrazole ring may enhance lipophilicity and halogen bonding compared to non-halogenated analogs.
- Replacement of the dimethylamine group with piperazine or morpholine alters solubility and receptor affinity .
Haloindole Derivatives with N,N-Dimethylethanamine Chains
Key Insights :
- Pyrazole-based compounds may exhibit distinct receptor selectivity compared to indole derivatives (e.g., serotonin vs. opioid receptors).
- Halogen size (I vs. Br/Cl) influences binding kinetics and metabolic stability .
Therapeutic Agents with N,N-Dimethylethanamine Motifs
Key Insights :
- The dimethylaminoethyl group is a versatile pharmacophore, enabling diverse mechanisms (e.g., receptor antagonism, ion channel modulation).
- Substituents on the aromatic core dictate target specificity (e.g., anticancer vs. CNS effects) .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine?
The synthesis typically involves three key steps:
- Pyrazole Core Formation : Cyclization of hydrazides with substituted ketones or aldehydes under acidic conditions (e.g., using POCl₃ at 120°C) to form the pyrazole ring .
- Iodination : Regioselective introduction of iodine at the 4-position of the pyrazole via electrophilic substitution, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents .
- Amine Functionalization : N-Alkylation of the pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions (e.g., K₂CO₃ in DMF) to attach the dimethylaminoethyl group .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodopyrazole protons resonate at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 294.0324 for C₇H₁₂IN₃) .
- Infrared Spectroscopy : IR peaks for C-I stretching (~500 cm⁻¹) and tertiary amine N-CH₃ vibrations (~2800 cm⁻¹) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) and detection at 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode for high sensitivity in plasma or tissue homogenates .
Advanced Research Questions
Q. What are the challenges in ensuring regioselective iodination at the pyrazole ring’s 4th position?
Regioselectivity is influenced by:
- Electrophilic Directing Groups : Electron-donating substituents (e.g., methyl) at adjacent positions can direct iodination to the 4th position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, favoring para substitution .
- Validation : X-ray crystallography or NOESY NMR to confirm iodine placement .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The C-I bond facilitates:
- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to generate biaryl derivatives (e.g., for SAR studies) .
- Ulmann-Type Reactions : Copper-mediated coupling with amines or thiols to modify the pyrazole scaffold .
- Stability Considerations : Iodine’s lability under basic conditions requires inert atmospheres to prevent dehalogenation .
Q. What strategies mitigate degradation during storage or in solution?
- Lyophilization : Store as a hydrochloride salt at -20°C under argon to prevent hydrolysis .
- Buffered Solutions : Use pH 4–5 acetate buffers to stabilize the tertiary amine against oxidation .
- Light Protection : Amber vials to avoid photolytic cleavage of the C-I bond .
Q. How does the compound interact with CNS targets compared to structurally similar tryptamines?
- Receptor Affinity : Unlike N,N-dimethyltryptamine (DMT), which binds serotonin 5-HT₂A receptors, the pyrazole-iodo scaffold may exhibit affinity for σ-1 receptors due to its planar heterocycle .
- Metabolic Stability : The iodine atom reduces CYP3A4-mediated N-demethylation compared to non-halogenated analogs .
Methodological Notes
- Contradictions in Data : reports successful iodination using NIS, while older methods () rely on ICl. Researchers should compare yields and purity under varying conditions.
- Safety Protocols : Classify as a Schedule I analog in some jurisdictions (e.g., Alabama) due to structural similarity to psychoactive dimethylaminoethyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
